molecular formula C52H74O24 B1248703 Mithramycin DK

Mithramycin DK

カタログ番号: B1248703
分子量: 1083.1 g/mol
InChIキー: GXBYLUZTDNFHPE-HBTOKZPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mithramycin DK is an oligosaccharide.

科学的研究の応用

Antitumor Activity

  • Enhanced Antitumor Properties : Mithramycin analogues have been developed with significant antitumor activity and reduced toxicity, making them promising agents for cancer therapy. The novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, shows high antitumor activity with less toxicity than the parent compound (Núñez et al., 2012).

  • New Derivatives with Antitumor Potential : A study generated new mithramycin derivatives through glycosylation pattern alteration, offering different sugar substitutions, which showed antitumor activity against various tumor cell lines (Pérez et al., 2008).

Neuroprotective Effects

  • Neuronal Apoptosis Inhibition : Mithramycin A has been shown to be a potent inhibitor of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons, suggesting potential neuroprotective applications (Chatterjee et al., 2001).

Biosynthesis Insights

  • Biosynthesis of Sugar Moieties : Research has revealed the involvement of specific genes in the biosynthesis of sugar moieties of mithramycin, enhancing understanding of its production process (González et al., 2001).

  • Chemical Diversity and Therapeutic Window : The combinatorial biosynthesis and biocatalysis of mithramycin have expanded its chemical diversity, leading to analogues with improved antitumor activity and less toxicity. Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042) is one such analogue under preclinical testing (Méndez et al., 2015).

Mechanism of Action

  • Inhibition of EWS-FLI1 Transcription Factor : Second-generation mithramycin analogues have been identified, targeting the EWS-FLI1 transcription factor for Ewing sarcoma more effectively and with reduced toxicity compared to mithramycin (Osgood et al., 2016).

  • Mithramycin-Loaded Nanoparticles for Pancreatic Carcinoma : Mithramycin-loaded nanoparticles have shown potent antitumor efficacy against pancreatic carcinoma, offering a novel formulation with improved therapeutic outcomes (Liu et al., 2017).

Hematologic Applications

  • Induction of Fetal Hemoglobin : Mithramycin has been reported to induce gamma-globin mRNA accumulation and fetal hemoglobin production in erythroid cells, suggesting potential therapeutic benefits for beta-thalassemia and sickle cell anemia (Fibach et al., 2003).

特性

分子式

C52H74O24

分子量

1083.1 g/mol

IUPAC名

(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione

InChI

InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1

InChIキー

GXBYLUZTDNFHPE-HBTOKZPTSA-N

異性体SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

正規SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。